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Compound of Interest

Compound Name: 1-Cyclobutyl-[1,4]diazepane

Cat. No.: B1456889 Get Quote

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development on the molecular characteristics of 1-Cyclobutyl-diazepane.

The content herein is structured to provide not only foundational data but also to elucidate the

experimental and theoretical underpinnings of these properties, ensuring a thorough

understanding for its application in scientific endeavors.

Introduction
1-Cyclobutyl-diazepane, systematically known as 1-Cyclobutyl-[1][2]diazepane, is a

heterocyclic organic compound of growing interest within medicinal chemistry and drug

discovery. Its structural framework, featuring a diazepane ring substituted with a cyclobutyl

group, presents a unique three-dimensional architecture. This distinct conformation can be

pivotal in establishing specific interactions with biological targets, a desirable attribute for the

design of novel therapeutics. An accurate determination of its molecular weight and a deep

understanding of its chemical properties are fundamental prerequisites for any research and

development activities, including dosage calculations, analytical method development, and

interpretation of binding assay results.

Molecular Structure and Identification
The unambiguous identification of 1-Cyclobutyl-diazepane is crucial for scientific integrity. The

compound is registered under the CAS (Chemical Abstracts Service) number 851049-21-3.[1]

[3] Its structure is defined by a seven-membered diazepine ring, where a cyclobutyl group is

attached to one of the nitrogen atoms.
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Below is a diagram illustrating the logical relationship between the compound's name, its

structural representation, and its key identifiers.
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Caption: Logical connections between the identifiers and properties of 1-Cyclobutyl-diazepane.

Physicochemical Properties and Molecular Weight
Determination
The molecular formula of 1-Cyclobutyl-diazepane is C9H18N2.[1][3] This formula is the

cornerstone for calculating the compound's molecular weight, a critical parameter in both

chemical synthesis and pharmacological studies.

Theoretical Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the

molecular formula. Based on the atomic weights from the periodic table (Carbon: ~12.011 amu;

Hydrogen: ~1.008 amu; Nitrogen: ~14.007 amu), the theoretical molecular weight is

determined as follows:

(9 x 12.011) + (18 x 1.008) + (2 x 14.007) = 108.099 + 18.144 + 28.014 = 154.257 g/mol [2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1456889?utm_src=pdf-body-img
https://arctomsci.com/851049-21-3-625611
https://www.3wpharm.com/product/70332.html
https://www.guidechem.com/encyclopedia/es/1-cyclobutyl-1-4-diazepane-dic2470985.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This calculated value is essential for stoichiometric calculations in synthetic procedures and for

the preparation of solutions of known concentrations in experimental assays.

Experimental Verification of Molecular Weight
While the theoretical molecular weight provides a precise value, experimental verification is a

cornerstone of good scientific practice. The most common and accurate method for

determining the molecular weight of a small molecule like 1-Cyclobutyl-diazepane is mass

spectrometry.

Experimental Protocol: Mass Spectrometry Analysis

Sample Preparation: A dilute solution of 1-Cyclobutyl-diazepane is prepared in a suitable

volatile solvent, such as methanol or acetonitrile.

Ionization: The sample is introduced into the mass spectrometer, where it is ionized.

Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft

ionization method that minimizes fragmentation.

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of ions at each m/z value, generating a mass

spectrum.

Data Interpretation: For 1-Cyclobutyl-diazepane, a prominent peak is expected at an m/z

value corresponding to the protonated molecule [M+H]+, which would be approximately

155.154. The exact mass can be measured with high-resolution mass spectrometry,

providing further confirmation of the elemental composition.

The following diagram outlines the workflow for the experimental determination of molecular

weight.
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Mass Spectrometry Workflow
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Caption: Experimental workflow for molecular weight verification via mass spectrometry.

Quantitative Data Summary
For clarity and ease of reference, the key quantitative data for 1-Cyclobutyl-diazepane are

summarized in the table below.
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Property Value Source

Molecular Formula C9H18N2 [1][3]

Molecular Weight 154.25 g/mol [1][3]

CAS Number 851049-21-3 [1][3]

Canonical SMILES C1CC(C1)N2CCCNCC2 [2]

InChIKey
PEUPRRYADLJLAD-

UHFFFAOYSA-N
[2]

Synthesis and Relevance in Drug Development
The synthesis of diazepane derivatives is an active area of research, with various methods

being developed to improve efficiency and yield.[4][5][6][7] The incorporation of a cyclobutyl

moiety is of particular interest as it can impart favorable pharmacokinetic properties, such as

increased metabolic stability and improved oral bioavailability.[8] The rigid, puckered nature of

the cyclobutane ring can also serve to lock the molecule into a specific conformation, which

can enhance its binding affinity and selectivity for a biological target.[8]

Conclusion
The molecular weight of 1-Cyclobutyl-diazepane is a fundamental parameter that underpins its

use in research and drug development. A thorough understanding of this and other

physicochemical properties is essential for any scientist working with this compound. The

combination of theoretical calculations and experimental verification provides a high degree of

confidence in the identity and purity of the molecule, which is a prerequisite for generating

reliable and reproducible scientific data.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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